methyl 2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate
Overview
Description
Methyl 2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate: is a complex organic compound belonging to the chromeno[2,3-b]pyridine family. This compound features a chromene ring fused with a pyridine ring, and it is characterized by the presence of a methoxymethyl group and a carboxylate ester group. Due to its intricate structure, it has garnered interest in various scientific fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
It is known that fused pyridine derivatives, which this compound is a part of, have been of increasing interest in drug design and medicinal chemistry . They are found in the structures of substances with antiviral, anticancer, antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities .
Mode of Action
It is known that many drugs with structural similarity to dna bases such as adenine and guanine exhibit their effectiveness through interactions with these bases .
Biochemical Pathways
Fused pyridine derivatives are known to contribute positively to the solubility, polarity, lipophilicity, and hydrogen bonding capacity properties of the compounds they are incorporated into . These properties can influence various biochemical pathways.
Pharmacokinetics
The structural features of this compound, such as its fused pyridine derivative nature, may influence its pharmacokinetic properties .
Result of Action
Fused pyridine derivatives are known to exhibit various biological activities, including antiviral, anticancer, antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate typically involves multiple steps, starting with the construction of the chromeno[2,3-b]pyridine core. One common approach is the cyclization of a suitable precursor, such as a 2-hydroxymethyl-5-oxo-5H-chromeno[2,3-b]pyridine derivative, followed by methylation and esterification reactions.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3) and halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, such as alkyl or aryl groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the construction of pharmaceuticals and other bioactive compounds.
Biology: In biological research, methyl 2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate is employed in the study of enzyme inhibitors and receptor ligands. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to modulate biological pathways makes it a candidate for the treatment of diseases such as cancer and inflammation.
Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Comparison with Similar Compounds
Chromeno[2,3-b]pyridine derivatives: These compounds share the chromeno[2,3-b]pyridine core but differ in their substituents and functional groups.
Methoxymethyl ethers: Compounds containing methoxymethyl groups, often used as protecting groups in organic synthesis.
Carboxylate esters: Other esters with similar carboxylate functionalities.
Uniqueness: Methyl 2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate stands out due to its unique combination of structural features, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
methyl 2-(methoxymethyl)-5-oxochromeno[2,3-b]pyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5/c1-20-8-12-10(16(19)21-2)7-11-14(18)9-5-3-4-6-13(9)22-15(11)17-12/h3-7H,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UENANUSSLJFSAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=C2C(=O)C3=CC=CC=C3OC2=N1)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301331342 | |
Record name | methyl 2-(methoxymethyl)-5-oxochromeno[2,3-b]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301331342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
19.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666739 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
338417-39-3 | |
Record name | methyl 2-(methoxymethyl)-5-oxochromeno[2,3-b]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301331342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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